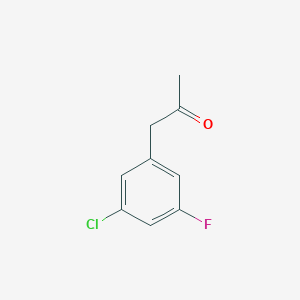

1-(3-Chloro-5-fluorophenyl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

1-(3-chloro-5-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 |

InChI Key |

LJXLOVAOPPCEFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Chloro 5 Fluorophenyl Propan 2 One

Innovative Reagent and Auxiliary Development for Efficient Synthesis

The efficient synthesis of ketones like 1-(3-Chloro-5-fluorophenyl)propan-2-one heavily relies on the development of novel reagents and auxiliaries. Traditional methods may be superseded by modern approaches that offer higher selectivity and yield under milder conditions.

One area of innovation involves the use of advanced organometallic reagents. For instance, the reaction of a diazonium salt with isopropenyl acetate (B1210297) can be catalyzed by cuprous or cupric salts, such as chlorides, bromides, or sulfates, to form phenylpropanone derivatives. google.com The choice of catalyst and the use of a polar solvent system, potentially including water, acetone (B3395972), or short-chain alcohols, are critical for optimizing the reaction. google.com

Phase-transfer catalysts (PTCs) represent another significant advancement. In reactions involving different phases (e.g., an aqueous and an organic phase), PTCs can facilitate the transfer of reactants across the phase boundary, enhancing reaction rates and yields. Their application can enable reactions to proceed under milder conditions, which is a key aspect of developing more efficient and sustainable synthetic processes. mdpi.com For example, a patent for a related fluorinated compound describes reacting an intermediate with an alkali metal fluoride (B91410) in the presence of a phase transfer catalyst to achieve fluorination. google.com

The table below outlines a comparison of potential catalytic systems that could be adapted for key steps in the synthesis of this compound, based on methodologies for analogous compounds.

| Catalyst System | Reagents | Potential Advantages |

| Copper (I/II) Salts | Diazonium Salt, Isopropenyl Acetate | Good yields, use of readily available starting materials. google.com |

| Organometallic Reagents | Grignard Reagents (e.g., iPrMgCl·LiCl) | High reactivity and ability to form carbon-carbon bonds effectively. google.com |

| Phase-Transfer Catalysts | Alkali Metal Fluoride | Facilitates reactions between immiscible reactants, milder conditions. google.com |

| Biocatalysts (Lipase) | Racemic Alcohol, Acyl Donor | High enantioselectivity for producing chiral intermediates. google.com |

Continuous Flow Chemistry and Microreactor Techniques in Synthesis

Continuous flow chemistry and microreactor technologies are transforming chemical synthesis from traditional batch processes to more controlled, efficient, and safer continuous operations. These techniques are particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. nih.gov The small dimensions of microreactors provide a high surface-area-to-volume ratio, enabling superior heat and mass transfer compared to large-scale batch reactors. rsc.org This precise control over temperature and mixing can lead to higher yields, improved selectivity, and the suppression of side reactions.

For the synthesis of this compound, a multi-step process could be "telescoped" into a single, uninterrupted flow sequence. rsc.org This approach avoids the isolation and purification of intermediates, significantly reducing production time and waste. nih.gov For example, a key carbon-carbon bond-forming step, such as a Grignard reaction or a condensation, could be performed in a first reactor, with the output stream flowing directly into a second reactor for a subsequent transformation, such as cyclization or functional group modification. rsc.orgresearcher.life The closed-system nature of flow reactors also enhances safety by minimizing operator exposure to potentially hazardous chemicals. nih.gov

The following table compares key parameters of a hypothetical synthetic step for a phenylpropanone derivative in a traditional batch setup versus a continuous flow microreactor.

| Parameter | Traditional Batch Process | Continuous Flow Microreactor |

| Reaction Time | Hours | Minutes nih.govrsc.org |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Manual handling of intermediates | Contained, automated system nih.gov |

| Scalability | Complex, requires reactor redesign | "Scaling out" by running multiple reactors in parallel |

| Yield & Purity | Variable | Often higher and more consistent nih.gov |

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. This involves designing processes that reduce waste, use less hazardous substances, and are energy efficient. nih.gov

For the synthesis of this compound, several green chemistry principles can be applied.

Waste Prevention: Designing a synthetic route with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. nih.govnih.gov Sonochemical (ultrasound-assisted) methods have been shown to enable efficient synthesis in aqueous media for other heterocyclic compounds, drastically reducing the reliance on toxic organic solvents. mdpi.comnih.gov

Design for Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can significantly shorten reaction times from hours to minutes, thereby reducing energy consumption compared to conventional heating. mdpi.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. nih.gov Both metallic and enzymatic catalysts can be employed to improve the sustainability of the synthesis. google.comgoogle.com

A comparison between a conventional and a green-by-design synthetic protocol for a related compound highlights the potential benefits.

| Feature | Conventional Protocol | Green Protocol |

| Solvent | Dichloromethane, DMF mdpi.com | Water, Ethanol nih.gov |

| Energy Source | Conventional heating (reflux) | Microwave or Sonication mdpi.comnih.gov |

| Reaction Time | Several hours | 5-15 minutes nih.gov |

| Catalyst | Stoichiometric base | Phase-transfer or Biocatalyst mdpi.comgoogle.com |

| Environmental Impact | Higher waste, use of toxic solvents | Reduced waste, use of benign solvents |

By integrating these advanced methodologies, the synthesis of this compound can be achieved with greater efficiency, safety, and environmental responsibility.

Chemical Reactivity and Mechanistic Investigations of 1 3 Chloro 5 Fluorophenyl Propan 2 One

Electrophilic and Nucleophilic Reactions of the Ketone Moiety

The ketone group in 1-(3-Chloro-5-fluorophenyl)propan-2-one is a primary site for chemical transformations. The carbonyl carbon is electrophilic, while the adjacent α-carbons possess acidic protons, enabling the formation of a nucleophilic enolate intermediate.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. The electron-withdrawing nature of the 3-chloro-5-fluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon compared to an unsubstituted phenylpropanone, potentially increasing reaction rates. Common nucleophilic addition reactions include:

Reduction: Reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(3-chloro-5-fluorophenyl)propan-2-ol.

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., methylmagnesium bromide or phenyllithium) would lead to the formation of tertiary alcohols after acidic workup.

Reactions via Enolate Formation: The protons on the carbons alpha to the carbonyl group (the methylene (B1212753) and methyl groups) are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com The formation of two possible regioisomeric enolates (kinetic and thermodynamic) is possible, though deprotonation of the methyl group to form the less substituted "kinetic" enolate is generally faster with a strong, hindered base like lithium diisopropylamide (LDA). masterorganicchemistry.com The more substituted "thermodynamic" enolate, formed by deprotonation of the benzylic methylene group, would be favored under equilibrium conditions with a weaker base like sodium ethoxide. masterorganicchemistry.com

This enolate is a potent nucleophile and can participate in various reactions:

Halogenation: In the presence of acid and a halogen (Cl₂, Br₂, I₂), the compound can undergo α-halogenation via an enol intermediate. libretexts.org The reaction rate is typically dependent on the concentration of the ketone and the acid catalyst, but not the halogen. libretexts.org

Alkylation: The enolate can be alkylated using alkyl halides in an Sₙ2 reaction, allowing for the extension of the carbon chain at the α-position.

Table 1: Predicted Products of Reactions at the Ketone Moiety

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Reduction | 1. NaBH₄, 2. H₃O⁺ | 1-(3-Chloro-5-fluorophenyl)propan-2-ol |

| Grignard Addition | 1. CH₃MgBr, 2. H₃O⁺ | 2-(3-Chloro-5-fluorophenyl)methyl-propan-2-ol |

| Kinetic Enolate Alkylation | 1. LDA, THF, -78°C; 2. CH₃I | 1-(3-Chloro-5-fluorophenyl)-3-methylbutan-2-one |

| Thermodynamic Enolate Alkylation | 1. NaOEt, EtOH; 2. CH₃I | 3-(3-Chloro-5-fluorophenyl)butan-2-one |

Aromatic Functionalization and Substitution Reactions on the Chlorofluorophenyl Ring

Further substitution on the chlorofluorophenyl ring is challenging due to the presence of three deactivating groups. The chloro, fluoro, and acetylmethyl [-(CH₂)C(=O)CH₃] groups all withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

The directing effects of the existing substituents must be considered:

Chloro and Fluoro Groups: Halogens are deactivating but are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.org

Acetylmethyl Group: The ketone side-chain is a deactivating meta-director due to its electron-withdrawing inductive and resonance effects. ncert.nic.in

In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed by the combined influence of these groups. The positions ortho and para to the halogens are C2, C4, and C6. The positions meta to the ketone group are C2 and C6. Therefore, the directing effects converge on the C2 and C6 positions. However, the C2 position is sterically hindered by the adjacent propan-2-one side chain. Consequently, any further electrophilic substitution is predicted to occur, albeit slowly, at the C6 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3-Chloro-5-fluoro-2-nitrophenyl)propan-2-one |

| Halogenation | Br₂, FeBr₃ | 1-(2-Bromo-3-chloro-5-fluorophenyl)propan-2-one |

Rearrangement Reactions and Fragmentations Involving the Compound

Aryl alkyl ketones like this compound are potential substrates for several named rearrangement reactions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity is determined by the migratory aptitude of the attached groups, with groups better able to stabilize a positive charge migrating preferentially. organic-chemistry.org The general order is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. chemistrysteps.com For this compound, the competition is between the migration of the 3-chloro-5-fluorobenzyl group and the methyl group. The benzyl (B1604629) group has a higher migratory aptitude than the methyl group. Therefore, the expected product is (3-chloro-5-fluorophenyl)methyl acetate (B1210297). youtube.com

Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone into a terminal amide or thioamide upon heating with ammonium (B1175870) polysulfide or, in the Kindler modification, an amine (like morpholine) and elemental sulfur. wikipedia.orgresearchgate.net The reaction effectively results in the migration of the carbonyl function to the terminal carbon of the alkyl chain and its simultaneous oxidation. wikipedia.org Subjecting this compound to Willgerodt-Kindler conditions (e.g., sulfur and morpholine) would be expected to yield 3-(3-chloro-5-fluorophenyl)propanethioic acid morpholide.

Mass Spectrometric Fragmentation: In electron ionization mass spectrometry, the molecule would undergo characteristic fragmentation. Key fragmentation pathways for aryl ketones include α-cleavage and McLafferty rearrangement. pressbooks.pub

α-Cleavage: Cleavage of the bond between the carbonyl and the methyl group would yield a resonance-stabilized [M-15]⁺ acylium ion at m/z 185/187. Cleavage of the bond between the carbonyl and the methylene group would yield a [M-43]⁺ ion corresponding to the 3-chloro-5-fluorobenzyl cation at m/z 145/147.

McLafferty Rearrangement: This is not possible as it requires a γ-hydrogen on a longer alkyl chain.

Other fragmentations would involve losses characteristic of the substituted aromatic ring.

Multi-Component Reactions (MCRs) Utilizing this compound as a Substrate

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient in synthetic chemistry. Ketones with enolizable protons are common substrates in MCRs.

Hantzsch Pyridine (B92270) Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.org A variation of this reaction can use a ketone as one of the carbonyl components. In a potential scenario, this compound could act as the ketone component, reacting with an aldehyde, another active methylene compound, and ammonia to produce a substituted pyridine derivative. fiveable.me

Biginelli Reaction: This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. wikipedia.org While β-ketoesters are the classic dicarbonyl component, other ketones can sometimes be employed, especially in variations of the reaction. The reactivity of this compound as a direct substitute for the β-ketoester in a classical Biginelli reaction would depend heavily on the specific reaction conditions, but it could potentially participate in related three-component cyclocondensations. organic-chemistry.org

Detailed Kinetic and Spectroscopic Studies of Reaction Mechanisms

While no specific kinetic or detailed spectroscopic studies for this compound have been published, its reactivity can be inferred from studies on analogous compounds like halogenated acetophenones. researchgate.netcdnsciencepub.com

Kinetic Studies: A kinetic study of a reaction involving this compound, for instance, its base-catalyzed enolate formation, could be monitored using techniques like UV-Vis spectroscopy by observing the change in absorbance of the enolate or a reacting species. The rate of α-halogenation, for example, could be studied to determine the order of the reaction with respect to the ketone, acid catalyst, and halogen, which would provide insight into the rate-determining step, predicted to be enol formation. libretexts.org

Spectroscopic Studies: Spectroscopic methods would be crucial for identifying intermediates and products.

Infrared (IR) Spectroscopy: The starting material would show a characteristic strong carbonyl (C=O) stretching absorption around 1715-1725 cm⁻¹. wikipedia.org The presence of the electron-withdrawing aromatic ring would slightly increase this frequency compared to a simple dialkyl ketone. Disappearance of this peak and the appearance of a broad hydroxyl (-OH) stretch around 3200-3600 cm⁻¹ would indicate reduction to an alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the methyl protons (singlet, ~2.2 ppm), the benzylic methylene protons (singlet, ~3.8 ppm), and the aromatic protons (three signals in the aromatic region, ~7.0-7.5 ppm). ¹³C NMR would show a characteristic downfield signal for the carbonyl carbon (~205 ppm). wikipedia.org The formation of an enolate could be detected by the disappearance of the α-proton signals and changes in the chemical shifts of the vinylic carbons.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Feature | Predicted Value/Region |

|---|---|---|

| IR | C=O stretch | ~1720 cm⁻¹ |

| ¹H NMR | -CH₃ singlet | ~2.2 ppm |

| ¹H NMR | -CH₂- singlet | ~3.8 ppm |

| ¹H NMR | Aromatic protons | 7.0 - 7.5 ppm |

| ¹³C NMR | C=O carbon | ~205 ppm |

| ¹³C NMR | -CH₃ carbon | ~29 ppm |

Investigation of Reactive Intermediates

The primary reactive intermediate in many reactions of this compound is the enolate anion . As discussed, two regioisomeric enolates can be formed.

Structure and Stability: The enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. The stability of this intermediate is enhanced by the strong inductive electron-withdrawal of the 3-chloro-5-fluorophenyl group, which helps to disperse the negative charge. This increased stability translates to a lower pKa for the α-protons compared to acetophenone.

Ambident Nucleophilicity: The enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-attack) or the oxygen atom (O-attack). In most cases, such as alkylation with alkyl halides, C-attack is favored, leading to the formation of a new carbon-carbon bond. Reaction with hard electrophiles, such as silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride), often favors O-attack to form a silyl enol ether.

The investigation of other potential intermediates, such as the tetrahedral intermediate in nucleophilic addition to the carbonyl or the arenium ion (sigma complex) in electrophilic aromatic substitution, would follow principles established for general ketones and aromatic systems, respectively. byjus.com

Strategic Synthetic Applications of 1 3 Chloro 5 Fluorophenyl Propan 2 One

Precursor Role in the Synthesis of Complex Heterocyclic Scaffolds

The presence of a ketone and an adjacent activated methylene (B1212753) group makes 1-(3-chloro-5-fluorophenyl)propan-2-one an ideal substrate for a variety of cyclization reactions to form heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.

Paal-Knorr Synthesis of Pyrroles, Furans, and Thiophenes: The Paal-Knorr synthesis is a classic method for the synthesis of five-membered heterocycles from 1,4-dicarbonyl compounds. While this compound is a 1,2-dicarbonyl precursor, it can be readily converted into a 1,4-dicarbonyl intermediate through various synthetic manipulations, such as alpha-alkylation with a haloketone. The resulting substituted 1,4-dicarbonyl can then undergo cyclization with an amine (for pyrroles), a dehydrating agent (for furans), or a sulfur source (for thiophenes) to yield the corresponding heterocycles.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch synthesis provides a route to dihydropyridines and pyridines. In a typical reaction, an aldehyde, a β-ketoester, and a nitrogen source condense to form the dihydropyridine (B1217469) ring. This compound can be envisioned to participate in variations of this reaction, potentially after transformation into a suitable β-dicarbonyl compound, to afford highly substituted pyridine derivatives.

Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. This compound can serve as the ketone component in this multicomponent reaction, leading to the formation of thiophenes bearing the 3-chloro-5-fluorophenyl moiety. These products are valuable intermediates for further synthetic transformations.

| Heterocyclic Synthesis | Reactants with this compound | Resulting Heterocycle |

| Paal-Knorr Pyrrole Synthesis | 1. α-Haloketone, 2. Amine | Substituted Pyrrole |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia (B1221849) | Substituted Dihydropyridine |

| Gewald Aminothiophene Synthesis | Activated Nitrile, Sulfur | 2-Aminothiophene |

Building Block for Advanced Carbon Frameworks and Macrocycles

Beyond the synthesis of simple heterocycles, this compound can be utilized in the construction of more elaborate carbon skeletons and macrocyclic structures. The reactivity of the ketone and the α-methylene protons allows for the formation of new carbon-carbon bonds, which is fundamental to building molecular complexity.

The ketone functionality can be transformed into an alkene via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, introducing a new site of unsaturation that can participate in subsequent cyclization or cross-coupling reactions. Furthermore, the α-methylene protons can be deprotonated to form an enolate, which can act as a nucleophile in aldol (B89426) condensations, Michael additions, or alkylation reactions. Through a sequence of such reactions, linear precursors suitable for macrocyclization can be assembled. Methodologies such as ring-closing metathesis or macrolactonization of a suitably elaborated derivative of this compound could then be employed to construct macrocyclic frameworks.

Utility in the Construction of Functionalized Aromatic and Aliphatic Systems

This compound is a valuable starting material for the synthesis of a variety of functionalized aromatic and aliphatic compounds. The reactive handles on this molecule, namely the ketone, the α-protons, and the halogenated aromatic ring, can be selectively manipulated.

The ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, it can be converted to an amine via reductive amination, providing access to a range of substituted amines. The α-protons can be involved in halogenation reactions, introducing further functionalization at this position.

The chloro and fluoro substituents on the aromatic ring can also be exploited. For example, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds. This allows for the introduction of a wide variety of substituents onto the aromatic ring, further diversifying the accessible molecular space.

| Functional Group Transformation | Reagents | Product Type |

| Ketone Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Reductive Amination | Amine, NaBH3CN | Substituted Amine |

| α-Halogenation | NBS, NCS | α-Haloketone |

| Suzuki Coupling (at Cl) | Boronic Acid, Pd Catalyst | Biaryl Compound |

Integration into Convergent and Divergent Synthetic Pathways

The structure of this compound lends itself well to both convergent and divergent synthetic strategies.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can serve as a key starting material that is transformed into a versatile intermediate. This intermediate can then be subjected to a variety of different reaction conditions to produce a diverse set of final products. This strategy is particularly useful in drug discovery for the rapid exploration of structure-activity relationships.

Contribution to the Development of Novel Synthetic Methodologies

While a versatile building block in its own right, this compound and its derivatives also have the potential to contribute to the development of new synthetic methods. For example, the presence of both chloro and fluoro substituents on the aromatic ring could be exploited to study the selectivity of new cross-coupling catalysts.

Furthermore, the reactivity of the enolate derived from this ketone could be explored in asymmetric catalysis, using chiral ligands to control the stereochemical outcome of alkylation or aldol reactions. The unique electronic properties conferred by the halogen substituents could influence the reactivity and selectivity of these transformations, potentially leading to the discovery of new and useful synthetic protocols. The development of novel synthetic methods often relies on the availability of unique and well-defined substrates, and this compound represents a valuable addition to the synthetic chemist's toolbox.

Computational and Theoretical Chemistry Studies on 1 3 Chloro 5 Fluorophenyl Propan 2 One

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental electronic and molecular properties of a compound like 1-(3-chloro-5-fluorophenyl)propan-2-one. These ab initio and semi-empirical methods could be employed to predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can provide insights into the electronic distribution within the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The resulting data is crucial for understanding the molecule's reactivity and kinetic stability.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT could be applied to explore potential reaction pathways, such as nucleophilic substitution at the carbonyl carbon or reactions involving the aromatic ring. By calculating the energies of reactants, products, and transition states, researchers can determine the most energetically favorable reaction mechanism. DFT studies can provide valuable insights into the role of the chloro and fluoro substituents on the phenyl ring in directing the regioselectivity and stereoselectivity of reactions.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

The conformational landscape of a flexible molecule like this compound can be explored using molecular dynamics (MD) simulations. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. By analyzing the trajectories from MD simulations, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Prediction of Spectroscopic Signatures and Their Correlation with Structure (excluding basic identification data)

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be correlated with its molecular structure. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. These predicted spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help assign the signals in an experimental NMR spectrum to specific atoms within the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of analogs of this compound, QSRR models could be developed to predict their reaction rates or equilibrium constants based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Analysis of Reaction Pathways and Transition States

A critical aspect of understanding a chemical reaction is the characterization of its reaction pathway and the associated transition states. Computational methods, particularly quantum chemical calculations, can be used to locate the transition state structures for reactions involving this compound. By analyzing the geometry and energy of the transition state, researchers can gain insights into the factors that control the reaction rate. Furthermore, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the located transition state connects the reactants and products on the potential energy surface.

Advanced Analytical Techniques in the Study of 1 3 Chloro 5 Fluorophenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(3-Chloro-5-fluorophenyl)propan-2-one and its reaction products. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity and chemical environment of atoms within a molecule can be determined.

For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanone side chain. The aromatic region would show complex splitting patterns due to the chlorine and fluorine substituents. The aliphatic region would display a singlet for the methyl (CH₃) group and a singlet for the methylene (B1212753) (CH₂) group.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm assignments. For instance, an HMBC experiment would show correlations between the carbonyl carbon and the protons on the adjacent methylene and methyl groups, confirming the propan-2-one structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~205 |

| CH₂ | ~3.8 | ~52 |

| CH₃ | ~2.2 | ~29 |

| Aromatic CH | ~7.0 - 7.3 | ~115 - 140 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-F | - | ~163 (d, ¹JCF ≈ 245 Hz) |

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. When coupled with a chromatographic system (like GC-MS or LC-MS), it becomes a primary tool for monitoring reaction progress and identifying products, byproducts, and intermediates.

In the analysis of this compound (molar mass: 186.61 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 186. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at m/z 188 ([M+2]⁺) that is approximately one-third the intensity of the m/z 186 peak.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₉H₈ClFO) with high confidence. Key fragmentation pathways would likely involve the loss of the acetyl group (•CH₃CO) and cleavage of the bond between the methylene group and the aromatic ring.

Table 2: Potential Mass Spectrometry Fragments for this compound (Note: These fragments are predicted based on typical fragmentation patterns.)

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 186/188 | [C₉H₈ClFO]⁺ | (Molecular Ion) |

| 143/145 | [C₇H₅ClF]⁺ | •CH₂COCH₃ |

| 43 | [CH₃CO]⁺ | •CH₂-Aryl |

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds like this compound. A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. By taking aliquots from a reaction mixture over time, GC can track the disappearance of starting materials and the appearance of the product, allowing for the determination of reaction completion and the presence of any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), would be effective for analyzing the target compound and its more polar or non-volatile derivatives. HPLC is widely used for purity assessment, providing quantitative data on the percentage of the main component and any impurities present.

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination of Crystalline Derivatives

For reaction products that are crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. It is the only technique that can determine the absolute three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry. sigmaaldrich.com

While this compound itself is a liquid or low-melting solid, a crystalline derivative could be prepared for analysis. This technique would be particularly crucial if a reaction created a new chiral center. For example, in the synthesis of a derivative like (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, X-ray crystallography would be essential to unambiguously confirm the relative and absolute stereochemistry of the chiral centers. The analysis provides an electron density map from which a detailed molecular structure and information on intermolecular interactions in the crystal lattice can be derived.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for real-time monitoring of a chemical reaction as it happens, without the need for sampling. An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel to collect spectra continuously.

For a reaction involving this compound, in situ FTIR would be highly effective for tracking changes in key functional groups. For example, in a reaction where the ketone's carbonyl group (C=O) is converted to an alcohol (O-H), the FTIR spectrum would show the disappearance of the strong carbonyl absorption band (around 1715 cm⁻¹) and the simultaneous appearance of a broad hydroxyl absorption band (around 3200-3500 cm⁻¹). This provides immediate insight into reaction kinetics, the presence of intermediates, and the precise endpoint of the reaction, enabling better process control and optimization.

Future Directions and Emerging Research Avenues for 1 3 Chloro 5 Fluorophenyl Propan 2 One in Chemical Research

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of 1-(3-Chloro-5-fluorophenyl)propan-2-one is largely dictated by its three key functional components: the ketone group, the activated methylene (B1212753) group (α-carbon), and the substituted aromatic ring. While standard ketone chemistry is applicable, the electronic effects of the halogen substituents offer opportunities for novel transformations.

Future research could focus on:

Asymmetric Catalysis: The development of enantioselective methods for the reduction of the ketone or the functionalization of the α-carbon is a promising area. acs.orgacs.org Chiral catalysts could be employed to produce optically active alcohols or α-substituted ketones, which are valuable building blocks in medicinal chemistry.

Umpolung Strategies: Exploring the "umpolung" or reversal of polarity of the ketone's electrophilic carbonyl carbon could lead to novel bond formations. nih.gov This could involve the use of hypervalent iodine reagents to generate reactive enolonium species, which can then react with a variety of nucleophiles. nih.gov

C-H Activation: The aromatic C-H bonds, as well as the C-H bonds of the propanone side chain, could be targets for direct functionalization. princeton.edu Palladium-catalyzed C(sp3)−H arylation, for instance, could be investigated to introduce further complexity to the molecule. nih.gov

Novel Condensation Reactions: While the compound can undergo standard aldol (B89426) and Claisen-type condensations, its unique electronic properties may allow for novel condensation partners or reaction pathways, leading to the synthesis of complex heterocyclic structures. tandfonline.comgoogle.com

A summary of potential reaction types for exploration is presented in the table below.

Integration into Automated Synthesis and High-Throughput Experimentation

The progression of chemical research is increasingly reliant on automation and high-throughput methodologies to accelerate discovery. oxfordglobal.comnih.govresearchgate.nethilarispublisher.com this compound is a suitable candidate for integration into such platforms.

Automated Synthesis Platforms: This compound could be utilized as a building block in automated synthesizers for the rapid generation of compound libraries. oxfordglobal.comnih.gov These platforms can perform reactions, purifications, and analyses with minimal human intervention, significantly increasing the rate of synthesis of derivatives for screening. researchgate.nethilarispublisher.com

High-Throughput Screening (HTS) of Reactions: HTS techniques can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to discover novel reactivity or to optimize known transformations of this compound. cas.cnacs.orgnih.gov For instance, fluorescence-based assays for ketone detection could be adapted for HTS to identify new enzymes or catalysts for its transformation. cas.cnacs.orgnih.gov

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research should focus on developing more sustainable routes to this compound and its derivatives.

This could involve:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. nih.gov For example, developing catalytic methods for the synthesis of the parent compound from more readily available starting materials would be a significant advancement. nih.gov

Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and transformations of this compound would reduce the reliance on volatile and often toxic organic solvents.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity, all of which contribute to a more sustainable process.

Potential in Advanced Materials Precursors (if applicable within chemical context)

The presence of a polymerizable ketone group and an aromatic ring with halogen substituents suggests that this compound could serve as a precursor for advanced materials.

Fluorinated Polymers: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net This compound could potentially be used as a monomer or a precursor to a monomer for the synthesis of novel fluorinated poly(aryl ether ketone)s or other specialty polymers. researchgate.net

Functional Polymer Scaffolds: The ketone functionality can be used as a handle for the post-polymerization modification of polymer backbones. nih.gov Polymers containing this moiety could be synthesized and then further functionalized through the ketone group to create materials with tailored properties for various applications. nih.gov

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of computational chemistry with experimental synthesis can provide a deeper understanding of reaction mechanisms and guide the design of new experiments.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound. vub.bersc.orgscirp.org This can help in predicting the most likely sites of reaction, understanding the role of the halogen substituents on reactivity, and elucidating reaction mechanisms. vub.bersc.orgscirp.org

Predictive Modeling of Reaction Pathways: Machine learning and other predictive modeling techniques can be used to forecast the outcomes of reactions involving this compound. researchgate.netrsc.orgmit.eduresearchgate.net By training models on existing reaction data, it may be possible to predict the products of new, unexplored transformations, thereby accelerating the discovery of novel reactivity. researchgate.netrsc.orgmit.eduresearchgate.net

QSAR and ADME/Tox Modeling: For applications in medicinal chemistry, quantitative structure-activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) models can be developed for derivatives of this compound. nih.gov This can help in prioritizing the synthesis of compounds with the most promising biological and pharmacokinetic profiles. nih.gov

A summary of how computational methods can be synergistically applied is provided in the table below.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloro-5-fluorophenyl)propan-2-one?

- Methodological Answer : A typical synthesis involves reacting substituted benzaldehydes with chloroacetone under basic conditions. For example, derivatives with similar structures (e.g., 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one) are synthesized via condensation reactions using potassium carbonate as a base . Reaction optimization often includes controlling temperature (40–60°C) and solvent selection (e.g., acetone or DMF). Purification is achieved via column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsion angles . For visualization, ORTEP-III generates thermal ellipsoid plots to depict atomic displacement . Complementary techniques include NMR (for functional group analysis) and FT-IR (to confirm carbonyl and aromatic C–H stretches).

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Properties include:

- Molecular weight : ~202.65 g/mol (calculated from formula C₁₀H₉ClFO).

- Solubility : Lipophilic due to halogenated aryl groups; soluble in DMSO, acetone, and ethyl acetate.

- Stability : Sensitive to light and moisture; store under inert gas at –20°C .

- Melting point : Analogous compounds (e.g., 1-(2,4,6-Trichlorophenyl)propan-2-one) melt between 80–100°C, depending on substituents .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Stability studies should evaluate:

- pH effects : Use buffered solutions (pH 2–12) and monitor degradation via HPLC.

- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV-Vis light and track changes using LC-MS. Environmental factors like humidity are critical for storage protocol design .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

| Compound | Substituent | Bioactivity |

|---|---|---|

| Chloro derivative | Cl | Higher reactivity in enzyme inhibition |

| Bromo derivative | Br | Lower affinity due to steric hindrance |

| Comparative studies using isosteric analogs (e.g., replacing Cl with F or CF₃) can clarify structure-activity relationships . Additionally, validate assays using standardized positive controls and replicate experiments across cell lines. |

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cytochrome P450).

- MD simulations : GROMACS or AMBER can simulate protein-ligand dynamics over nanoseconds.

- QSAR models : Train models on halogenated aryl ketones to predict toxicity or efficacy .

Q. How does this compound compare to structural analogs in synthetic applications?

- Methodological Answer : Key differences include:

| Analog | Substituent | Application |

|---|---|---|

| 1-(3-Iodo-5-fluorophenyl)propan-2-one | I | Halogen bonding in catalysis |

| 1-(3-Trifluoromethylphenyl)propan-2-one | CF₃ | Enhanced metabolic stability |

| The chloro-fluoro combination balances reactivity and lipophilicity, making it ideal for medicinal chemistry intermediates . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.